tert-Butyl (4-hydroxyphenyl)(methyl)carbamate

Vue d'ensemble

Description

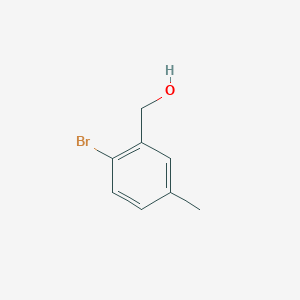

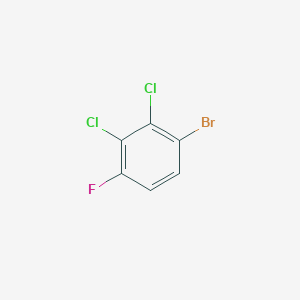

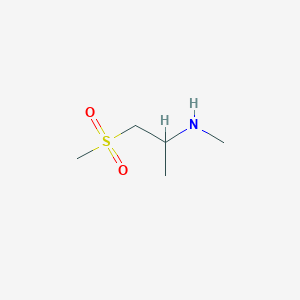

“tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” is a chemical compound with the molecular formula C12H17NO3 . It has an average mass of 223.268 Da and a monoisotopic mass of 223.120850 Da . It is also known by other names such as “tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” and "Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester" .

Synthesis Analysis

The synthesis of “tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of triethylamine in methanol . The reaction mixture is stirred at 22°C for 14 hours. After the removal of the solvent, the residue is distributed between ethyl acetate and 0.25 N aqueous hydrochloric acid solution .Molecular Structure Analysis

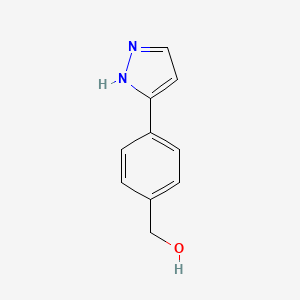

The molecular structure of “tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

“tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The physicochemical properties of “tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” include a high gastrointestinal absorption and it is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.12 . Its water solubility is 0.968 mg/ml .Applications De Recherche Scientifique

Medicine

In the medical field, this compound has been studied for its potential to reduce neuroinflammation, prevent neuronal death, and improve the quality of life for patients with neurodegenerative diseases . Its role in the synthesis of N-Boc-protected anilines is also significant, as these intermediates are crucial in the development of various pharmaceuticals .

Agriculture

tert-Butyl (4-hydroxyphenyl)(methyl)carbamate: is utilized in the synthesis of carbamates through amination (carboxylation) or rearrangement processes . These carbamates are important for the development of pesticides and herbicides, playing a critical role in protecting crops and ensuring food security.

Material Science

The compound is involved in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are used in creating tetrasubstituted pyrroles . These pyrroles, functionalized with ester or ketone groups, are valuable in the design of new materials with potential applications in electronics and coatings.

Analytical Chemistry

In analytical chemistry, tert-Butyl (4-hydroxyphenyl)(methyl)carbamate is used in the preparation of standards and reagents. Its role in the synthesis of protected anilines is crucial for creating reference compounds used in various analytical techniques .

Biochemistry

This compound is significant in biochemistry for the synthesis of protected amino acids and peptides . These are essential for studying protein structure and function, as well as for developing peptide-based drugs.

Pharmacology

In pharmacology, tert-Butyl (4-hydroxyphenyl)(methyl)carbamate is used in drug design and synthesis. The protection of amino groups is a key step in the creation of a wide range of pharmacologically active molecules .

Chemical Engineering

The compound’s applications in chemical engineering include its use in the synthesis of complex organic molecules. It serves as a building block in various chemical reactions that are fundamental to producing materials and chemicals on an industrial scale .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCINQXFUANAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-hydroxyphenyl)(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)